DMTR-biotin-PEG2-amine
CAS No.:
Cat. No.: VC13669297
Molecular Formula: C37H48N4O6S
Molecular Weight: 676.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H48N4O6S |
|---|---|
| Molecular Weight | 676.9 g/mol |
| IUPAC Name | 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide |
| Standard InChI | InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1 |
| Standard InChI Key | ZTPCNVAQEFFVHU-BVPJJHLOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCN |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCN |
Introduction
Structural and Chemical Properties of DMTR-Biotin-PEG2-Amine
DMTR-biotin-PEG2-amine (CAS: 2740435-17-8) is characterized by the molecular formula C₃₇H₄₈N₄O₆S and a molecular weight of 676.9 g/mol. The compound’s architecture comprises three distinct functional regions:
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Biotin moiety: A vitamin-derived component with high affinity for streptavidin and avidin (dissociation constant Kd ≈ 10⁻¹⁵ M) .
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PEG2 spacer: A two-unit polyethylene glycol chain that enhances hydrophilicity, flexibility, and solubility in aqueous media .
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Primary amine group: A reactive terminal group enabling conjugation via carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The PEG2 spacer’s role is critical in mitigating steric interference during streptavidin binding, ensuring efficient interaction even when biotin is attached to large biomolecules . Additionally, the amine group’s reactivity allows for covalent attachment to carboxylates, phosphates, or other electrophilic groups, making DMTR-biotin-PEG2-amine a versatile tool for biotinylation .
Table 1: Key Chemical Properties of DMTR-Biotin-PEG2-Amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₇H₄₈N₄O₆S | |
| Molecular Weight | 676.9 g/mol | |
| CAS Number | 2740435-17-8 | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, dark |
Synthesis and Manufacturing Considerations
While detailed synthetic protocols for DMTR-biotin-PEG2-amine are proprietary, general bioconjugation principles provide insight into its production. The synthesis typically involves:
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Biotin activation: Functionalization of biotin with a PEG2 spacer using esterification or amidation reactions.
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Amine group incorporation: Introduction of the terminal amine via nucleophilic substitution or reductive amination .
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Purification: Chromatographic techniques (e.g., HPLC) to achieve >95% purity, as confirmed by NMR and mass spectrometry .
Challenges in synthesis include maintaining the stability of the acid-labile DMTR (dimethoxytrityl) protecting group and ensuring consistent spacer length during PEG polymerization. Industrial-scale production often employs solid-phase synthesis to optimize yield and reproducibility .
Applications in Biochemical Research
DMTR-biotin-PEG2-amine’s utility spans multiple domains of life sciences:
Protein Biotinylation and Detection
The compound is extensively used to label proteins for assays such as ELISA and western blotting. For example, conjugation of DMTR-biotin-PEG2-amine to antibodies enables ultrasensitive detection via streptavidin-horseradish peroxidase (HRP) complexes . The PEG2 spacer ensures that biotin remains accessible despite the antibody’s large size .
Nucleic Acid Labeling
In molecular biology, DMTR-biotin-PEG2-amine facilitates 5’-end labeling of DNA and RNA probes. The amine group reacts with phosphorylated nucleotides in the presence of EDC, allowing for the creation of biotinylated primers used in next-generation sequencing .
Surface Functionalization
The amine group enables covalent attachment to carboxylated surfaces (e.g., microplates, nanoparticles), creating streptavidin-coated platforms for high-throughput screening . This application is pivotal in drug discovery and diagnostic array development.
Comparative Analysis with Analogous Biotin-PEG Reagents
DMTR-biotin-PEG2-amine belongs to a broader class of biotin-PEG-amine compounds. Key distinctions from analogs include:
Table 2: Comparison of Biotin-PEG-Amine Derivatives
| Compound | PEG Length | Molecular Weight | Unique Feature | Application |
|---|---|---|---|---|
| DMTR-biotin-PEG2-amine | PEG2 | 676.9 g/mol | DMTR protection group | Acid-sensitive conjugations |
| Biotin-PEG2-amine | PEG2 | 330.45 g/mol | Shorter backbone | General-purpose labeling |
| EZ-Link Amine-PEG2-Biotin | PEG2 | 469.5 g/mol | Enhanced water solubility | Cell-surface biotinylation |
| Biotin-PEG4-amine | PEG4 | 458.5 g/mol | Extended spacer | Reduced steric hindrance |
The DMTR variant’s protective group makes it suitable for applications requiring selective deprotection under mild acidic conditions, a feature absent in simpler analogs like Biotin-PEG2-amine . Conversely, EZ-Link Amine-PEG2-Biotin’s optimized solubility profile favors cell-impermeant applications .
Challenges and Future Perspectives
Future Innovations
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PEG Spacer Optimization: Development of longer PEG chains (e.g., PEG4) to further reduce steric effects in complex assays .
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Click Chemistry Compatibility: Integration of azide or alkyne groups for copper-free bioorthogonal reactions .
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Thermostable Variants: Engineering heat-resistant analogs for point-of-care diagnostics in resource-limited settings .
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